molecular formula C8H4ClF2N B3024697 2-Chloro-3,6-difluorophenylacetonitrile CAS No. 261762-54-3

2-Chloro-3,6-difluorophenylacetonitrile

Cat. No. B3024697
CAS RN: 261762-54-3
M. Wt: 187.57 g/mol
InChI Key: GXDOFQJKWADWAG-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorophenylacetonitrile (2-CDFAN) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a low boiling point and is soluble in organic solvents. 2-CDFAN has been extensively studied in the past few decades for its unique properties, which make it a valuable tool for scientists.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds derived from 2-Chloro-3,6-difluorophenylacetonitrile and similar entities are crucial in organic chemistry, particularly for creating biologically active compounds and bioactive heterocycles. Such compounds undergo several organic transformations, including deprotonation of the α-carbon and alkylation, serving as a foundation for synthesizing new dipolarophiles used in constructing bioactive heterocycles (Naveen et al., 2006).

Novel Synthetic Pathways

Research into creating difluoropiperidines, which are of interest to organic and medicinal chemists due to their challenging synthesis, has led to new synthetic pathways. These pathways start from suitable delta-chloro-alpha,alpha-difluoroimines, showcasing the importance of fluorine-containing compounds in developing new methodologies for synthesizing valuable chemical entities (Verniest et al., 2008).

Chemoselectivity in Organic Reactions

The chemoselectivity of reactions involving haloacetonitriles with hydrogen phosphonates demonstrates the significant impact of the halogen atom's nature on the reaction route. This area of study highlights the versatility of compounds like 2-Chloro-3,6-difluorophenylacetonitrile in organic synthesis, providing insights into designing more efficient and selective chemical processes (Rassukana et al., 2014).

Environmental Sequestration Studies

Investigations into the fate of halogenated phenols in plants using 19F NMR techniques to identify and quantify contaminants and their metabolites reveal the environmental interactions and potential bioaccumulation processes of fluorinated analogs of compounds like 2-Chloro-3,6-difluorophenylacetonitrile. This research is pivotal for understanding the environmental fate and impact of such chemicals (Tront & Saunders, 2007).

Catalysis and Rearrangements

The use of cyclopropenium ions as catalysts in the Beckmann rearrangement demonstrates the potential of 2-Chloro-3,6-difluorophenylacetonitrile and related compounds in facilitating novel organic reactions. This application opens new avenues in synthetic organic chemistry by leveraging the unique properties of these compounds for efficient catalysis (Srivastava et al., 2010).

Safety and Hazards

  • Safety Data Sheet :

properties

IUPAC Name

2-(2-chloro-3,6-difluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDOFQJKWADWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378564
Record name 2-Chloro-3,6-difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261762-54-3, 886501-33-3
Record name 2-Chloro-3,6-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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